molecular formula C11H14O4 B3122081 1-(2,4,6-Trihydroxyphenyl)pentan-1-one CAS No. 2999-18-0

1-(2,4,6-Trihydroxyphenyl)pentan-1-one

Cat. No.: B3122081
CAS No.: 2999-18-0
M. Wt: 210.23 g/mol
InChI Key: HPBAQDWUBZVAMF-UHFFFAOYSA-N
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Description

Contextualization within Natural Products and Bioactive Compounds

Natural products, synthesized by a wide array of organisms including plants, marine life, and microbes, have historically been a pivotal source of new therapeutic agents. mdpi.com These compounds exhibit a remarkable range of pharmacological activities. mdpi.com Phloroglucinols and their derivatives are a significant class of secondary metabolites found widely in plants and marine organisms. mdpi.com The structural diversity of these compounds, ranging from simple phenolics to complex polyphenols, contributes to their broad spectrum of biological activities. researchgate.net

Overview of Acylphloroglucinols as a Chemical Class

Acylphloroglucinols are a prominent class of naturally occurring compounds characterized by a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core acylated with a carbonyl group. researchgate.net This chemical class is known for its structural diversity, arising from variations in the acyl side chain and further substitutions on the phloroglucinol ring, such as methylation, prenylation, or geranylation. researchgate.net These modifications lead to a wide array of derivatives, including simple monomers, dimers, and more complex polycyclic polyprenylated acylphloroglucinols (PPAPs). acs.org

The biosynthesis of acylphloroglucinols generally proceeds through the polyketide pathway, where an acyl-CoA starter unit condenses with three molecules of malonyl-CoA. researchgate.netusda.gov This pathway is responsible for the formation of the characteristic acylphloroglucinol scaffold. researchgate.net

Acylphloroglucinols have been isolated from a diverse range of natural sources, including terrestrial plants of the families Hypericaceae, Myrtaceae, and Cannabinaceae, as well as marine organisms. researchgate.netacs.org

Research Significance and Scope of Scholarly Investigation

The scientific interest in acylphloroglucinols stems from their extensive and varied pharmacological activities. tum.de Research has demonstrated that compounds within this class exhibit a wide range of biological effects, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. acs.org This broad bioactivity profile has made them attractive targets for drug discovery and development.

While the acylphloroglucinol class as a whole has been the subject of considerable research, the extent of scholarly investigation into individual compounds can vary significantly. For many specific derivatives, including 1-(2,4,6-trihydroxyphenyl)pentan-1-one, dedicated research is often limited. Much of the understanding of their potential properties is extrapolated from studies on structurally similar compounds or the general characteristics of the acylphloroglucinol family. The exploration of this particular compound is still in its nascent stages, with its full therapeutic and chemical potential yet to be unlocked.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-4-8(13)11-9(14)5-7(12)6-10(11)15/h5-6,12,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBAQDWUBZVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 1 2,4,6 Trihydroxyphenyl Pentan 1 One

Established Synthetic Pathways for the Phloroglucinol (B13840) Core Structure

The chemical reactivity of the phloroglucinol ring, a highly electron-rich aromatic system, makes it amenable to various electrophilic aromatic substitution reactions. researchgate.net The primary methods for functionalizing this core structure include Friedel-Crafts acylation and direct alkylation.

Friedel-Crafts acylation is a cornerstone method for introducing an acyl group onto an aromatic ring, and it is widely employed for the synthesis of acylphloroglucinols. nih.govorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent, typically in the presence of a catalyst.

Acyl halides and carboxylic acid anhydrides are common acylating agents for the Friedel-Crafts reaction with phloroglucinol. organic-chemistry.org For the synthesis of 1-(2,4,6-trihydroxyphenyl)pentan-1-one, the corresponding acyl halide would be pentanoyl chloride (also known as n-valeryl chloride). lookchem.com The reaction involves the generation of an acylium ion intermediate, which then attacks the electron-rich phloroglucinol ring. Patents describe the acylation of phloroglucinol with alkanoyl chlorides containing three to six carbon atoms. google.comgoogle.com Similarly, anhydrides like acetic anhydride (B1165640) have been used to produce compounds such as 2,4-diacetylphloroglucinol (B43620) (DAPG). researchgate.netinformahealthcare.com

The choice of catalyst is critical in Friedel-Crafts acylation to facilitate the formation of the electrophilic acylium ion and to influence reaction efficiency and selectivity.

Lewis Acids: Traditional Friedel-Crafts acylations employ stoichiometric amounts of strong Lewis acid catalysts. organic-chemistry.orgresearchgate.net Aluminum chloride (AlCl₃) is a frequently used catalyst for this transformation. google.comgoogle.com One process describes suspending phloroglucinol and 1.5 to 2 moles of anhydrous aluminum chloride in dichloromethane (B109758), followed by the addition of nitromethane. google.com Other conventional Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃) have also been reported. informahealthcare.com However, these catalysts often generate corrosive waste and can be difficult to handle and separate from the reaction mixture. researchgate.net

Green Catalysts: In response to the drawbacks of traditional Lewis acids, significant research has focused on developing more environmentally friendly or "green" catalytic systems. These catalysts are often reusable, require milder reaction conditions, and produce less hazardous waste. informahealthcare.com Examples include:

Solid Acids: Heterogeneous catalysts like zeolites and mesoporous materials are highly active and selective. researchgate.netnih.gov Zeolites, such as H-mordenite, H-beta, and H-Y, can be used to catalyze acylation reactions, offering advantages in catalyst recovery and regeneration. researchgate.net

Biodegradable Catalysts: Methanesulfonic acid (MSA) has been utilized as a biodegradable catalyst for the ultrasound-assisted Friedel-Crafts acylation of phloroglucinol. informahealthcare.com

Other Green Systems: Environmentally benign catalysts such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and silica (B1680970) sulphuric acid (SSA) have been successfully used for acylating phloroglucinol under solvent-free or minimal solvent conditions. researchgate.net

Comparison of Catalytic Systems for Phloroglucinol Acylation
Catalyst TypeExamplesKey CharacteristicsReferences
Traditional Lewis AcidsAlCl₃, ZnCl₂, BF₃Often require stoichiometric amounts; can produce corrosive waste. google.comgoogle.cominformahealthcare.com
Green CatalystsZeolites (H-mordenite, H-beta)Heterogeneous, reusable, shape-selective. researchgate.netnih.gov
Methanesulfonic Acid (MSA)Biodegradable, effective with ultrasound assistance. informahealthcare.com
CuSO₄·5H₂O, Silica Sulphuric Acid (SSA)Environmentally friendly, can be used in solvent-free conditions. researchgate.net

Direct C-alkylation of the phloroglucinol core is another important pathway for creating derivatives. This reaction introduces alkyl groups directly onto the carbon atoms of the aromatic ring. The alkylation of acylphloroglucinols, in particular, is a key step in the synthesis of many naturally occurring bioactive compounds. acs.org For instance, prenylation (the addition of a dimethylallyl group) of acylphloroglucinols can be achieved using reagents like prenyl bromide under basic conditions or 2-methyl-but-3-ene-2-ol in the presence of a Lewis acid catalyst. google.comgoogle.com However, these reactions can sometimes lead to complex mixtures of differently alkylated products. google.comgoogle.com To overcome this, methods using milder catalysts like zinc chloride or acid ion exchangers have been developed for more controlled, directed prenylation. google.com Microwave-assisted synthesis using reusable catalysts like silver nitrate (B79036) (AgNO₃) on silica gel has also been reported as a rapid and eco-friendly method for the alkylation of phloroglucinol. researchgate.net

Friedel-Crafts Acylation Approaches

Targeted Synthesis of this compound

The targeted synthesis of this compound (also known as valerylphloroglucinol) is typically achieved via the Friedel-Crafts acylation of phloroglucinol with a five-carbon acylating agent. lookchem.com A common and effective method is the Hoesch reaction, which utilizes a nitrile and an acid catalyst.

A specific reported synthesis involves the reaction of phloroglucinol with valeronitrile (B87234) in the presence of zinc chloride and hydrogen chloride gas. An alternative high-yield route employs boron trifluoride diethyl etherate as a catalyst for the reaction between 3,5-dihydroxyphenol and n-valeryl chloride, achieving a yield of 82.0%. lookchem.com General procedures outlined in patents for producing acylphloroglucinols are also directly applicable, involving the reaction of phloroglucinol with an alkanoyl chloride (such as pentanoyl chloride) in the presence of a Friedel-Crafts catalyst like aluminum chloride in a solvent system like dichloromethane and nitromethane. google.comgoogle.com

Synthetic Routes to this compound
ReactantsCatalyst/ReagentsReported YieldReference
3,5-Dihydroxyphenol + n-Valeryl chlorideBoron trifluoride diethyl etherate82.0% lookchem.com
Phloroglucinol + Alkanoyl chloride (C5)Aluminum chloride / NitromethaneNot specified google.comgoogle.com

Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies

The modification of the this compound structure is a key strategy for conducting Structure-Activity Relationship (SAR) studies. These studies aim to understand how specific structural features of a molecule influence its biological activity, which is crucial for the development of new therapeutic agents. nih.govresearchgate.net

The synthesis of analogues and derivatives can be approached in several ways:

Modification of the Acyl Chain: The length, branching, and functional groups of the pentanoyl side chain can be altered. For example, different acyl chlorides or anhydrides can be used in the initial Friedel-Crafts reaction to synthesize a series of acylphloroglucinols with varying chain lengths.

Alkylation of the Aromatic Ring: As discussed previously, introducing alkyl or prenyl groups onto the phloroglucinol ring is a common modification. nih.govmdpi.com The synthesis of alkylated monoacylphloroglucinols has been shown to be important for enhancing anti-inflammatory activity. mdpi.com

Formation of Chalcones: The core structure can be used as a building block for more complex molecules. For instance, 2',4',6'-trihydroxychalcone derivatives have been synthesized and evaluated for antidepressant activities. researchgate.net This involves a Claisen-Schmidt condensation between an acylphloroglucinol and an appropriate aldehyde.

Dimerization and Other Complex Assemblies: The phloroglucinol moiety can be incorporated into larger, dimeric structures. The synthesis of dimeric acylphloroglucinols has been explored to investigate their potential biological activities. mdpi.com

These synthetic modifications allow researchers to systematically probe the effects of lipophilicity, steric bulk, and electronic properties on the compound's interaction with biological targets, leading to the identification of molecules with improved potency and selectivity. nih.govmdpi.com

Modifications of the Acyl Moiety

The acyl portion of this compound is a common target for modification to generate structural analogs. These modifications typically involve altering the length and branching of the alkyl chain. Such changes are often achieved by employing different acylating agents in reactions with phloroglucinol. For instance, a series of analogs has been synthesized by reacting phloroglucinol with various acyl chlorides under Friedel-Crafts acylation conditions. This approach allows for the introduction of acyl groups ranging from shorter chains like propanoyl to more complex structures like cyclohexylcarbonyl. mdpi.com

These structural variations can influence the compound's physicochemical properties. The synthesis of these derivatives provides a basis for structure-activity relationship studies. A selection of synthesized analogs with modified acyl moieties is presented below.

Table 1: Analogs of this compound with Modified Acyl Moieties mdpi.com

Compound Name Acyl Moiety Yield
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one Isobutyryl 6.75%
1-(2,4,6-Trihydroxyphenyl)propan-1-one Propanoyl 2.81%
2,2-Dimethyl-1-(2,4,6-trihydroxyphenyl)propane-1-one Pivaloyl 0.75%

Modifications of the Aromatic Ring System

Alterations to the 2,4,6-trihydroxyphenyl ring system represent another key strategy for derivatization. These modifications typically involve the introduction of substituents at the available positions on the aromatic ring, most commonly at the C3 and C5 positions, which are activated by the hydroxyl groups.

One example is the synthesis of 1-(2,4,6-trihydroxy-3-methylphenyl)pentan-1-one. spectrabase.com Another significant modification is the introduction of a geranyl group at the C3 position, resulting in (E)-1-(3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)pentan-1-one. mdpi.com This type of prenylation adds a lipophilic side chain to the polar phloroglucinol core.

Table 2: Derivatives with Modified Aromatic Rings

Compound Name Ring Substituent Reference
1-(2,4,6-Trihydroxy-3-methylphenyl)pentan-1-one 3-methyl spectrabase.com

Hemisynthesis Approaches for Advanced Derivatives

Hemisynthesis, which involves the chemical modification of natural products, is a relevant approach for generating advanced derivatives of this compound. The core structure, phloroglucinol (1,3,5-trihydroxybenzene), is itself a component of various natural compounds. Advanced derivatives can be synthesized from this fundamental building block. For example, the geranylated derivative mentioned previously, (E)-1-(3-(3,7-dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl)pentan-1-one, can be considered a product of a hemisynthetic strategy, as geraniol (B1671447) is a naturally occurring terpene alcohol. mdpi.com This combination of a natural phloroglucinol core with another natural moiety exemplifies a biomimetic or hemisynthetic approach to creating complex molecules.

Advanced Synthetic Strategies and Reaction Optimization

The primary method for synthesizing this compound is the Friedel-Crafts acylation of phloroglucinol. One documented route involves the reaction of 3,5-dihydroxyphenol (a tautomer of phloroglucinol) with n-valeryl chloride. lookchem.com The optimization of this reaction often involves the choice of a Lewis acid catalyst and the reaction conditions. Boron trifluoride diethyl etherate (BF₃·OEt₂) is an effective catalyst for this transformation, with reactions typically run at temperatures between 5°C and 20°C, achieving yields as high as 82%. lookchem.com

Alternative synthetic protocols utilize other catalytic systems. A two-step, one-pot method involves using zinc(II) chloride (ZnCl₂) and hydrogen chloride in diethyl ether, followed by hydrolysis. lookchem.com Optimization of such protocols involves controlling reaction times, temperature, and the stoichiometry of reactants and catalysts to maximize yield and minimize the formation of byproducts.

Structural Characterization of Synthesized Compounds

The definitive identification and structural elucidation of this compound and its derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Techniques (NMR, MS, FT-IR)

Spectroscopic methods are indispensable for confirming the molecular structure of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework. For this compound, the ¹H NMR spectrum in deuterated methanol (B129727) (Methanol-d₄) shows a characteristic singlet for the two aromatic protons at approximately δ 5.80 ppm. mdpi.com The signals for the pentanoyl chain appear as distinct multiplets: a triplet for the terminal methyl group (δ ~0.94 ppm), and multiplets for the methylene (B1212753) groups (δ ~1.38, ~1.63, and ~3.03 ppm). mdpi.com The ¹³C NMR spectrum confirms the presence of the carbonyl carbon (δ ~206.2 ppm) and the carbons of the trihydroxyphenyl ring (δ ~94.4, ~104.0, ~164.4, ~164.5 ppm), along with the carbons of the acyl chain. mdpi.com

Table 3: ¹H and ¹³C NMR Data for this compound in Methanol-d₄ mdpi.com

Type Chemical Shift (δ ppm) Assignment
¹H NMR 5.80 (s, 2H) Aromatic H-3, H-5
3.03 (t, J = 7.46 Hz, 2H) -CH₂-CO-
1.63 (quin, J = 7.46 Hz, 2H) -CH₂-CH₂-CO-
1.38 (sxt, J = 7.39 Hz, 2H) CH₃-CH₂-
0.94 (t, 3H) CH₃-
¹³C NMR 206.2 C=O
164.5 Aromatic C-OH
164.4 Aromatic C-OH
104.0 Aromatic C-CO
94.4 Aromatic C-H
43.1 -CH₂-CO-
27.0 -CH₂-CH₂-CO-
22.3 CH₃-CH₂-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Direct Inlet Probe Mass Spectrometry (DIP-MS) of this compound shows a molecular ion peak (m/z) corresponding to its molecular weight (210.23 g/mol ). mdpi.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of related structures like 1-(2,4,6-trihydroxy-3-methylphenyl)-1-pentanone. spectrabase.com

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a phloroglucinol derivative like this would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl groups. A strong absorption peak around 1600-1650 cm⁻¹ would correspond to the C=O stretching of the ketone group. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Chromatographic Purification Methodologies

Following synthesis, purification of the target compound is essential. Column chromatography is a standard and effective method for this purpose. For related trihydroxyphenyl propanones, purification has been successfully achieved using silica gel (Kieselgel 60) column chromatography. prepchem.com A common mobile phase for such polar compounds is a mixture of nonpolar and polar solvents, such as a hexane/ethyl acetate (B1210297) gradient system. prepchem.com The separation is monitored by collecting fractions and analyzing them, often by thin-layer chromatography (TLC), to combine the fractions containing the pure product. High-performance liquid chromatography (HPLC) is another powerful technique used for both the analysis and purification of such compounds, offering higher resolution and sensitivity. bldpharm.com

Biological Activities and Mechanistic Investigations of 1 2,4,6 Trihydroxyphenyl Pentan 1 One and Its Analogues in Vitro Focus

Lipoxygenase (LOX) Inhibitory Studies

Lipoxygenases (LOX) are a family of enzymes that play a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes, which are potent mediators of inflammation. nih.govcabidigitallibrary.org The inhibition of these enzymes is a key strategy for managing inflammatory diseases. Acylphloroglucinol derivatives have been identified as potential LOX inhibitors. nih.govjneonatalsurg.com

A common and well-established method for screening potential anti-inflammatory agents is the in vitro soybean lipoxygenase (sLOX) inhibition assay. The soybean 15-LOX enzyme is often used as a model for human lipoxygenases due to structural similarities in their active sites. cabidigitallibrary.org The assay is typically performed spectrophotometrically, where the enzyme's activity is monitored by measuring the increase in absorbance at 234 nm. This absorbance change corresponds to the formation of 13-hydroperoxyoctadecadienoic acid, the product of the reaction between linoleic acid and oxygen, catalyzed by 15-LOX. nih.gov Potential inhibitors are incubated with the enzyme before the addition of the substrate (linoleic acid), and their inhibitory activity is quantified by the reduction in product formation compared to a control. cabidigitallibrary.orgnih.gov The results are often expressed as the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies on various phloroglucinol (B13840) derivatives have demonstrated their potential as LOX inhibitors. For instance, 2-Acetyl-4-geranylphloroglucinol, isolated from Melicope ptelefolia, was identified as a strong dual inhibitor of 5-lipoxygenase (LOX) and cyclooxygenase (COX)-2. mdpi.com Similarly, bioassay-guided fractionation of extracts from Hypericum empetrifolium led to the isolation of acylphloroglucinol derivatives that showed potent inhibition of 5-LOX product formation. nih.gov

Table 1: In Vitro Lipoxygenase Inhibitory Activity of Selected Phloroglucinol Analogues

Compound/Extract Enzyme Source IC50 Value Reference
Cassia alata extract Soybean Lipoxygenase 90.2 µg/mL nih.gov
Friedelin (Commiphora berryi) Soybean Lipoxygenase 35.8 µmol/L nih.gov
Tradescantia fluminensis (Ethyl acetate (B1210297) fraction) 15-Lipoxygenase 8.72 µg/mL nih.gov
Notobasis Syriaca fruit extract Soybean Lipoxygenase 2.7 µg/ml ju.edu.jo
Silybum marianum fruit extract Soybean Lipoxygenase 9.8 µg/ml ju.edu.jo

The mechanism by which acylphloroglucinols inhibit lipoxygenase is believed to be multifaceted. One proposed mechanism involves the chelation of the non-heme iron atom present in the active site of the LOX enzyme. nih.gov This iron atom is essential for the catalytic activity, cycling between ferrous (Fe2+) and ferric (Fe3+) states during the reaction. Compounds with a triketone or similar structural motif, like that found in acylphloroglucinols, can bind tightly to this ferric iron, preventing the enzyme from participating in the catalytic cycle. nih.gov

Furthermore, the antioxidant properties of these phenolic compounds may contribute to their inhibitory effect. Lipoxygenase catalysis involves radical intermediates, and compounds capable of scavenging these radicals can disrupt the reaction chain. The ability of phloroglucinol derivatives to donate a hydrogen atom from their hydroxyl groups allows them to neutralize reactive oxygen species and other free radicals, which could interfere with the enzymatic process.

Antioxidant Potential and Free Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Phenolic compounds, including 1-(2,4,6-Trihydroxyphenyl)pentan-1-one and its analogues, are recognized for their significant antioxidant potential. mdpi.comjst.go.jp

Several in vitro methods are employed to evaluate the antioxidant capacity of chemical compounds. These assays are based on different chemical principles but collectively provide a comprehensive assessment of a compound's ability to combat oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : This is one of the most common assays, utilizing the stable free radical DPPH. nih.govnih.gov In the presence of an antioxidant that can donate a hydrogen atom, the purple-colored DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically. nih.gov

Ferric Reducing Antioxidant Power (FRAP) Assay : This method assesses the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is typically monitored by the formation of a colored ferrous complex. mdpi.com

Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) Assays : These assays measure the ability of an antioxidant to quench peroxyl and hydroxyl radicals, respectively. mdpi.com They are based on the principle of hydrogen atom transfer (HAT) and monitor the protection of a fluorescent probe from radical-induced oxidation. mdpi.com

Studies have shown that phloroglucinol and its derivatives exhibit potent activity in these assays. For example, two phloroglucinol derivatives from Dryopteris crassirhizoma showed moderate DPPH radical scavenging activity with IC50 values of 71.7 and 76.3 μM. jst.go.jp Phloroglucinol itself was found to be effective against DPPH and hydrogen peroxide radicals, with IC50 values of 42 µg/ml and 52.3 µg/ml, respectively. ijpsr.com

Table 2: In Vitro Antioxidant Activity of Phloroglucinol and its Analogues

Compound Assay IC50 / Activity Value Reference
Phloroglucinol DPPH Radical Scavenging 42 ± 1.00 µg/ml ijpsr.com
Phloroglucinol Nitric Oxide Scavenging 53.66 ± 1.52 µg/ml ijpsr.com
Phloroglucinol Superoxide Scavenging 102 ± 2.00 µg/ml ijpsr.com
Phloroglucinol Hydrogen Peroxide Scavenging 52.3 ± 1.52 µg/ml ijpsr.com
Flavaspidic acid PB DPPH Radical Scavenging 71.7 µM jst.go.jp
Flavaspidic acid AB DPPH Radical Scavenging 76.3 µM jst.go.jp
Flavaspidic acid PB Lipid Peroxidation Inhibition 12.9 µM jst.go.jp
Flavaspidic acid AB Lipid Peroxidation Inhibition 13.1 µM jst.go.jp

The antioxidant activity of phloroglucinol derivatives is fundamentally linked to their chemical structure, particularly the presence of multiple hydroxyl (-OH) groups on the aromatic ring. These compounds primarily act as free radical scavengers through two main mechanisms:

Hydrogen Atom Transfer (HAT) : The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it. This process generates a relatively stable phenoxyl radical, which is less reactive and less likely to propagate the oxidative chain reaction. researchgate.net

Single Electron Transfer (SET) : An antioxidant molecule can transfer a single electron to a free radical, converting it into an anion, which is then typically protonated by the solvent. researchgate.net

Quantum chemical studies have provided significant data on the mechanisms of reactions between phenolic compounds and free radicals. scienceopen.com These mechanisms are crucial for inhibiting lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of damage. By scavenging the initiating radicals, phloroglucinols can effectively break this chain and protect cell membranes from oxidative damage. nih.govjst.go.jp

Anti-inflammatory Effects in Cellular Models (In Vitro)

The anti-inflammatory potential of this compound and its analogues has been investigated using various in vitro cellular models, most commonly murine macrophage cells like RAW 264.7. mdpi.comtandfonline.com These cells, when stimulated with agents like lipopolysaccharide (LPS), mimic an inflammatory response by producing a range of pro-inflammatory mediators.

Research has demonstrated that phloroglucinol and its derivatives can significantly suppress this inflammatory response. tandfonline.comnih.gov Treatment of LPS-stimulated RAW 264.7 cells with these compounds leads to a dose-dependent reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). tandfonline.comnih.gov This is often accompanied by the downregulation of the protein expression of key inflammatory enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov

For instance, a study on synthetic acylphloroglucinols showed that a diacylphloroglucinol compound inhibited iNOS and nuclear factor kappa B (NF-κB) with IC50 values of 19.0 and 34.0 µM, respectively. mdpi.com Phloroglucinol itself has been shown to upregulate the expression of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties, by inducing the nuclear translocation of Nrf2 and activating AMPK. tandfonline.com

Table 3: In Vitro Anti-inflammatory Activity of Acylphloroglucinol Analogues

Compound Cell Line Target IC50 Value Reference
Diacylphloroglucinol (Compound 2) RAW 264.7 (macrophages) iNOS Inhibition 19.0 µM mdpi.com
Diacylphloroglucinol (Compound 2) SW1353 (chondrosarcoma) NF-κB Inhibition 34.0 µM mdpi.com
Alkylated monoacylphloroglucinol (Compound 4) RAW 264.7 (macrophages) iNOS Inhibition 19.5 µM mdpi.com
Alkylated monoacylphloroglucinol (Compound 4) SW1353 (chondrosarcoma) NF-κB Inhibition 37.5 µM mdpi.com

These findings from cellular models indicate that the anti-inflammatory action of these compounds is mediated through the modulation of critical signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways. semanticscholar.org

Modulation of Inflammatory Responses in Vitro

Derivatives and analogues of this compound have demonstrated notable anti-inflammatory properties in various in vitro models. These compounds can modulate key pathways involved in the inflammatory response. For instance, studies on similar flavonoid and xanthone (B1684191) structures show a reduction in the production of pro-inflammatory mediators in cell cultures stimulated by inflammatory agents like lipopolysaccharide (LPS). nih.govmdpi.com

Key findings from in vitro anti-inflammatory assays include:

Inhibition of Nitric Oxide (NO) Production: Certain analogous compounds significantly inhibit the production of nitric oxide in macrophage cell lines such as RAW 264.7 and BV2 microglia. nih.gov This is a crucial finding, as excessive NO production is a hallmark of inflammatory conditions.

Reduction of Pro-inflammatory Cytokines: Treatment with related compounds has been shown to decrease the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Downregulation of Inflammatory Enzymes: The expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes pivotal to the inflammatory cascade, is often suppressed by these compounds at the molecular level. nih.govmdpi.comnih.gov

Interference with Signaling Pathways: The mechanism of action frequently involves the inhibition of major inflammatory signaling pathways. This includes the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are central regulators of inflammatory gene expression. nih.gov

These findings suggest that this compound and its analogues may exert their anti-inflammatory effects by targeting multiple key components of the cellular inflammatory machinery.

Antiproliferative Activity in Cell Culture Models (In Vitro)

The potential of this compound and its structural relatives as antiproliferative agents has been investigated in various cancer cell lines. These studies highlight the capacity of these compounds to inhibit the growth of cancer cells.

For example, a related benzophenone (B1666685) derivative, 2,4',6-Trihydroxy-4-methoxybenzophenone, was found to inhibit cell proliferation in the HT-29 human colon carcinoma cell line. nih.govnih.gov The antiproliferative effect was observed to be both dose- and time-dependent. nih.govnih.gov Similarly, other related structures, such as certain chalcone (B49325) derivatives, have shown significant inhibition of proliferation in hepatocellular carcinoma (HCC) cells. researchgate.net The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth.

Table 1: In Vitro Antiproliferative Activity of an Analogous Compound
CompoundCell LineAssayResultReference
2,4',6-Trihydroxy-4-methoxybenzophenoneHT-29 (Human Colon Carcinoma)MTT Cell Proliferation AssayDose- and time-dependent inhibition of cell viability. nih.govnih.gov
(2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC)Hepatocellular Carcinoma (Huh7, Hep3B)Cell Viability AssaySignificantly inhibited cell growth and reduced cell viability. researchgate.net

Regulation of Cell Growth and Apoptosis Induction in Vitro

Beyond simple growth inhibition, these compounds have been shown to actively induce programmed cell death, or apoptosis, in cancer cells. This is a critical mechanism for eliminating malignant cells.

In vitro studies on HT-29 cells treated with 2,4',6-Trihydroxy-4-methoxybenzophenone revealed classic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govnih.gov Flow cytometry analysis further confirmed this, showing an increase in the percentage of apoptotic cells. nih.govnih.gov

The induction of apoptosis is often linked to the regulation of key cellular processes:

Cell Cycle Arrest: Some analogues cause an arrest in the G0/G1 phase of the cell cycle, preventing the cells from progressing to DNA synthesis and division. nih.govnih.gov

Mitochondria-Dependent Pathway: The mechanism of apoptosis induction can involve the mitochondria-dependent pathway. researchgate.net This is evidenced by changes in the levels of apoptosis-related proteins.

Regulation of Apoptotic Proteins: Western blot analyses have shown that these compounds can upregulate pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins like Bcl-2. nih.govnih.govresearchgate.net This shift in the balance between pro- and anti-apoptotic proteins pushes the cell towards programmed death.

Table 2: Mechanistic Details of Apoptosis Induction by Analogous Compounds
CompoundCell LineObserved EffectMolecular MechanismReference
2,4',6-Trihydroxy-4-methoxybenzophenoneHT-29Induction of apoptosis, cell shrinkage, DNA fragmentation.G0/G1 phase arrest; Upregulation of Bak, Bcl-2, PUMA, and Mcl-1 proteins. nih.govnih.gov
(2E)-1-(2,4,6-trimethoxyphenyl)-3-(3-nitrophenyl)-2-propen-1-one (TMONC)Huh7, Hep3BIncreased apoptotic ratio.Activation of mitochondria-dependent apoptotic signals; Increased levels of caspase-3, cleaved PARP-1, and Bax; Decreased levels of Bcl-2. researchgate.net

Other Investigated In Vitro Biological Activities

Antifungal and Antibacterial Properties

Research into related compounds has uncovered broad-spectrum antimicrobial activity. For example, 1-(2,6-dihydroxyphenyl)butan-1-one, an analogue, demonstrated inhibitory effects against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Synthetic tricyclic flavonoids, which share structural similarities, have also been shown to be effective, particularly against the Gram-positive bacterium Staphylococcus aureus and the fungus Candida parapsilosis. mdpi.com This suggests that the core phenolic structure is important for antimicrobial action.

Inhibition of Adipocyte Differentiation and Lipid Accumulation

Analogues of this compound have been studied for their effects on adipogenesis, the process by which fat cells (adipocytes) differentiate and accumulate lipids. In vitro studies using 3T3-L1 pre-adipocyte cells are a common model for this research.

The compound 2,4,6-trihydroxybenzaldehyde (B105460) (THB), which is structurally very similar, was found to markedly inhibit adipogenesis. nih.gov This inhibition was associated with the downregulation of key adipogenesis-related proteins. nih.gov Similarly, other flavonoid derivatives have been shown to inhibit lipid accumulation in a dose-dependent manner. mdpi.comresearchgate.net

The primary mechanisms identified in vitro include:

Downregulation of Master Regulators: A significant decrease in the expression of master adipogenic transcription factors like peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα) is observed. nih.govnih.gov

Suppression of Adipogenic Genes: The expression of genes involved in fatty acid synthesis and lipid storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2), is also reduced. nih.govmdpi.com

Inhibition of Mitotic Clonal Expansion: Some analogues may suppress the initial mitotic clonal expansion phase, which is a critical step at the early stage of adipocyte differentiation. mdpi.comresearchgate.net

Table 3: Effect of an Analogous Compound on Adipogenesis-Related Gene Expression in 3T3-L1 Cells
CompoundTarget Gene/ProteinEffectReference
2,4,6-trihydroxybenzaldehyde (THB)PPARγDownregulation nih.gov
C/EBPαDownregulation nih.gov
FASDownregulation nih.gov
SREBP-1cDownregulation nih.gov

Molecular Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

The biological activities observed for this compound and its analogues are underpinned by their interactions with specific biological macromolecules. As detailed in previous sections, these compounds can modulate the activity of various enzymes and transcription factors.

Enzyme Inhibition: A key mechanism is the inhibition of enzymes that promote inflammation, such as COX-2 and iNOS. nih.govmdpi.comnih.gov By binding to or otherwise inhibiting these enzymes, the compounds prevent the synthesis of inflammatory mediators like prostaglandins (B1171923) and nitric oxide.

Modulation of Transcription Factors: The compounds can interfere with the activity of transcription factors that regulate inflammation and cell survival. The inhibition of NF-κB activation is a prime example, preventing it from entering the nucleus and switching on pro-inflammatory and anti-apoptotic genes. nih.gov

Interaction with Apoptotic Pathway Proteins: The antiproliferative effects are mediated by direct or indirect interactions with proteins of the Bcl-2 family. nih.govnih.gov By altering the expression or function of these proteins, the compounds can shift the cellular balance towards apoptosis.

MAPK Pathway Regulation: Analogues have been shown to suppress the ERK/MAPK signaling pathway, which is involved in cell proliferation and survival, thereby contributing to their anti-cancer effects. researchgate.net

These molecular interactions highlight the multi-targeted nature of this class of compounds, allowing them to influence complex cellular processes like inflammation and proliferation.

Structure Activity Relationship Sar Studies of 1 2,4,6 Trihydroxyphenyl Pentan 1 One Derivatives

Impact of Acyl Chain Modifications on Biological Activity

The nature of the acyl chain attached to the phloroglucinol (B13840) core is a primary determinant of biological activity. Its length, branching, and composition significantly influence the compound's interaction with biological targets.

The length of the aliphatic acyl chain plays a crucial role in the inhibitory potential of these compounds. Studies on a series of acylphloroglucinols have demonstrated that lipophilicity, which increases with chain length, is a key factor. For instance, in the context of antibacterial activity against strains like Staphylococcus aureus, specific chain lengths are favored. Research indicates that an alkyloxy group of 8-10 carbons, positioned ortho to a five-carbon acyl substituent on the phloroglucinol core, represents an important structural feature for potent anti-staphylococcal activity. nih.gov This suggests that an optimal balance of hydrophobicity and steric factors is necessary for effective binding to the target enzyme or cell membrane. The pentanoyl chain of the parent compound is situated within a range that often confers significant biological activity.

Table 1: Effect of Acyl Chain Length on Biological Activity Note: This table is illustrative, based on general findings in the literature.

Compound DerivativeAcyl ChainRelative ActivityKey Observation
1-(2,4,6-Trihydroxyphenyl)ethan-1-oneAcetyl (C2)ModerateLower lipophilicity may limit interaction.
1-(2,4,6-Trihydroxyphenyl)butan-1-oneButyryl (C4)HighIncreased lipophilicity enhances activity.
1-(2,4,6-Trihydroxyphenyl)pentan-1-onePentanoyl (C5)HighOften near optimal length for specific targets. nih.gov
1-(2,4,6-Trihydroxyphenyl)octan-1-oneOctanoyl (C8)VariableActivity may decrease if the chain is too long, hindering fit.

The introduction of branching or aromatic rings into the acyl substituent can significantly alter the biological profile of phloroglucinol derivatives.

Branched Acyl Groups: The presence of branched chains, such as an α-methylbutyryl group, can influence the compound's stereochemistry and its fit within a binding pocket. nih.gov This modification can lead to enhanced activity by providing a better conformational lock with the target protein.

Aromatic Acyl Groups: Replacing the aliphatic chain with an aromatic moiety, such as a benzoyl group, introduces rigidity and the potential for π-π stacking interactions with aromatic amino acid residues in the active site of an enzyme. This can lead to a different or enhanced binding mode compared to the more flexible aliphatic chains.

Significance of Phenolic Hydroxyl Groups in Activity

The three hydroxyl groups on the phloroglucinol ring are fundamental to the biological activity of these compounds. researchgate.net They are known to be crucial for antioxidant effects and for direct interaction with biological targets. researchgate.net

Studies have shown that the antioxidant capacity of phenolic compounds is directly related to the number and position of these hydroxyl groups. researchgate.net They act as hydrogen donors, which is essential for scavenging free radicals. nih.gov In enzyme inhibition, these hydroxyl groups can form critical hydrogen bonds with amino acid residues in the active site. nih.gov When these hydroxyl groups are blocked, for example through methylation or glycosylation, a significant decrease or complete loss of activity is often observed. mdpi.comrsc.org This underscores their role as a key interaction point with molecular targets. mdpi.com

Effects of Alkylation and Prenylation on Activity and Binding Affinity

The addition of alkyl or prenyl groups directly to the carbon backbone of the phloroglucinol ring is a common strategy in nature and in synthetic chemistry to enhance biological activity.

Alkylation: Attaching simple alkyl groups to the ring can increase the molecule's lipophilicity. This modification can improve membrane permeability and enhance binding to hydrophobic pockets within target proteins. mdpi.com

Prenylation: The introduction of prenyl groups (isoprenoid chains) is a particularly effective modification. nih.gov Prenylated acylphloroglucinols often exhibit enhanced antimicrobial, anti-inflammatory, and antioxidant activities compared to their non-prenylated counterparts. nih.govnih.gov The bulky and lipophilic prenyl group can provide additional van der Waals interactions and anchor the molecule more firmly into the binding site of a target protein. mdpi.com

Table 2: Impact of Ring and Hydroxyl Group Modifications

Modification TypeExampleEffect on ActivityRationale
O-Methylation1-(2-hydroxy-4,6-dimethoxyphenyl)pentan-1-oneDecreasedBlocks key hydrogen bonding sites. mdpi.com
C-Alkylation1-(3-methyl-2,4,6-trihydroxyphenyl)pentan-1-oneIncreasedEnhances lipophilicity and hydrophobic interactions. mdpi.com
C-Prenylation1-(3-prenyl-2,4,6-trihydroxyphenyl)pentan-1-oneSignificantly IncreasedProvides strong anchoring and hydrophobic interactions. nih.gov

Elucidation of Key Pharmacophores and Structural Determinants for Observed Activities

Based on extensive SAR studies, a clear pharmacophore model for this class of compounds emerges. The essential structural features for potent biological activity include:

The Phloroglucinol Core: The 1,3,5-trihydroxybenzene arrangement is the foundational element.

Free Phenolic Hydroxyls: At least two, and often all three, hydroxyl groups are required to be free (not derivatized) to engage in hydrogen bonding with the target. mdpi.comrsc.org

An Acyl Side Chain: An acyl chain of optimal length and lipophilicity is necessary to position the molecule correctly and provide hydrophobic interactions. For many activities, a chain of 4 to 6 carbons is ideal.

Optional Lipophilic Ring Substituent: The presence of a C-alkyl or, more effectively, a C-prenyl group can significantly enhance potency by providing an additional anchoring point. researchgate.netmdpi.com

These combined features create a molecule with a hydrophilic "head" (the hydroxylated ring) capable of specific hydrogen bonding and a lipophilic "tail" (the acyl chain and any alkyl/prenyl groups) that facilitates membrane interaction and hydrophobic binding. semanticscholar.org

Comparative SAR with Structurally Related Phloroglucinol Derivatives

A computational comparison between phloroglucinol (1,3,5-trihydroxybenzene) and the structurally similar 2,4,6-trihydroxypyridine (B3329711) highlights the importance of the core aromatic system. The study revealed that phloroglucinol is a more potent antioxidant, suggesting that the electron-donating character of the benzene (B151609) ring, as opposed to the electron-withdrawing nature of the nitrogen-containing pyridine (B92270) ring, better supports the radical-scavenging capacity of the hydroxyl groups. nih.gov This emphasizes that while the substituents are key for tuning activity, the electronic properties of the central ring itself are fundamental to the compound's intrinsic potential.

Computational Chemistry and Molecular Modeling Approaches in Research

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govals-journal.com This method is crucial in structure-based drug design for forecasting the binding mode and affinity of a small molecule ligand within the active site of a target protein. longdom.orgnih.gov

Molecular docking studies are employed to analyze the interaction profile of 1-(2,4,6-Trihydroxyphenyl)pentan-1-one with various enzymes, such as lipoxygenase (LOX). The goal is to identify key interactions within the enzyme's binding site that contribute to the stability of the ligand-enzyme complex. nih.gov For instance, the binding of inhibitors to the 5-LOX active site is a strategy for developing anti-inflammatory agents. d-nb.info Docking simulations can reveal specific hydrogen bonds, hydrophobic interactions, and other non-covalent contacts between the ligand and the amino acid residues of the receptor. nih.govnih.gov Studies on phlorotannins, a class of compounds related to this compound, have utilized molecular docking to identify promising candidates based on their binding affinity to target proteins. researchgate.net

The analysis typically involves evaluating various poses of the ligand in the binding pocket and ranking them using scoring functions, which estimate the binding free energy. longdom.org The interactions of the trihydroxyphenyl moiety and the pentanoyl chain with residues in the active site are of particular interest.

Interaction TypeDescriptionTypical Interacting Groups
Hydrogen BondAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (donor) and another nearby electronegative atom (acceptor).Hydroxyl groups (-OH) of the ligand; Amino acid residues like Serine, Threonine, Histidine.
Hydrophobic InteractionThe tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Alkyl chain (pentanoyl group) of the ligand; Nonpolar amino acid residues like Leucine, Valine, Phenylalanine.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.All atoms in the ligand and protein.
Pi-StackingAttractive, noncovalent interactions between aromatic rings.The phenyl ring of the ligand; Aromatic residues like Phenylalanine, Tyrosine, Tryptophan.

A primary outcome of molecular docking is the detailed visualization of the ligand's binding mode. nih.gov For this compound, this involves understanding how the molecule orients itself within the binding pocket to maximize favorable interactions. The three hydroxyl groups on the phenyl ring are potential hydrogen bond donors and acceptors, while the pentanoyl chain can engage in significant hydrophobic interactions. nih.gov The interplay between these hydrophilic and hydrophobic interactions is critical for stabilizing the ligand within the binding site. nih.gov The elucidation of these binding modes helps in understanding the structural basis of the compound's activity and can guide the design of more potent analogues. nih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. springernature.com MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein. nih.govyoutube.com

Following molecular docking, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. researchgate.net Starting from the docked pose, a simulation of several nanoseconds or microseconds can reveal whether the ligand remains stably bound or if it undergoes significant conformational changes or even dissociates from the binding pocket. nih.govmdpi.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms are monitored. A low and stable RMSD value over the simulation time suggests that the complex is stable. nih.gov Furthermore, the Root Mean Square Fluctuation (RMSF) of individual residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's presence. nih.gov These simulations provide a more realistic and rigorous assessment of the binding stability and conformational dynamics of the this compound-enzyme complex in a simulated physiological environment. researchgate.netkashanu.ac.ir

MD MetricDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average distance between the atoms of the ligand or protein over time, relative to a reference structure.A low, plateauing RMSD value indicates the system has reached equilibrium and the ligand is stably bound.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues from their average position during the simulation.Low RMSF values for binding site residues can indicate stabilization upon ligand binding.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.Persistent hydrogen bonds with high occupancy indicate key stable interactions. nih.gov

Quantum Chemical Studies (e.g., Density Functional Theory, DFT)

Quantum chemical studies, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules from first principles. mdpi.com DFT calculations can provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors. rsc.org

DFT is a powerful method for characterizing the electron-donor and electron-acceptor (or nucleophilic and electrophilic) properties of this compound. nih.govmdpi.com This is achieved by calculating various molecular properties derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of chemical reactivity and stability. researchgate.net Other quantum chemical descriptors such as electronegativity, chemical hardness, and softness can also be calculated to provide a comprehensive profile of the molecule's electronic behavior and reactivity. mdpi.com These properties are fundamental to understanding its potential role in chemical reactions, including those involved in biological processes.

Quantum Chemical DescriptorDefinitionSignificance
HOMO Energy (EHOMO)Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's capacity to donate electrons; higher energy suggests a better electron donor.
LUMO Energy (ELUMO)Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's capacity to accept electrons; lower energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).A small gap implies high chemical reactivity and low kinetic stability.
Electronegativity (χ)A measure of the ability of a molecule to attract electrons (χ ≈ -(EHOMO + ELUMO)/2). mdpi.comCharacterizes the overall electron-attracting nature of the molecule.
Chemical Hardness (η)A measure of resistance to change in electron distribution (η ≈ (ELUMO - EHOMO)/2). mdpi.comHard molecules have a large HOMO-LUMO gap and are less reactive.

Theoretical Studies of Metal Ion Complexation

Theoretical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding how molecules like this compound interact with metal ions. This is important because such interactions can significantly influence the compound's biological activity, including its antioxidant properties.

Research on structurally related acylphloroglucinols provides a framework for understanding these complexation behaviors. For instance, a DFT study on 1-[3-geranyl-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one, a more complex analogue, investigated its complexation with the copper ion (Cu²⁺). researchgate.net Such studies calculate the energetics and geometries of the metal-ligand complexes. The calculations consider all potential binding sites on the molecule, such as the oxygen atoms of the hydroxyl and carbonyl groups on the phloroglucinol (B13840) ring. researchgate.net

The primary goals of these theoretical investigations include:

Identifying Coordination Sites: Determining which atoms on the molecule are most likely to bind to the metal ion.

Calculating Binding Energies: Quantifying the strength of the interaction between the molecule and the metal ion. A more significant negative energy of complexation indicates a more stable complex.

Analyzing Charge Transfer: Investigating the redox activity upon complexation. For example, studies have shown that Cu²⁺ is effectively reduced to Cu⁺ upon forming a complex with an acylphloroglucinol, a finding consistent with the molecule's antioxidant (reducing) capabilities. researchgate.net

These computational models allow researchers to compare the metal-binding affinities of different but related molecules, helping to elucidate how specific structural features influence complexation and reducing ability. researchgate.net For this compound, a theoretical study would similarly map the potential coordination sites and calculate the stability of the resulting metal complexes.

Table 1: Key Parameters in Theoretical Metal Ion Complexation Studies
ParameterDescriptionTypical Computational MethodSignificance for this compound
Complexation EnergyThe change in energy when the molecule binds to a metal ion. A large negative value indicates a strong, stable complex.Density Functional Theory (DFT)Indicates the compound's affinity for specific metal ions, which can be relevant to its biological activity and potential for chelation therapy.
Optimized GeometryThe predicted 3D structure of the metal-molecule complex, including bond lengths and angles between the metal and the coordinating atoms.DFT with basis sets like 6-31+G(d,p)Reveals the preferred binding mode and spatial arrangement of the complex.
Charge AnalysisCalculation of the distribution of electron charge within the complex, particularly the final charge on the metal ion.Natural Bond Orbital (NBO) analysisHelps to understand the redox properties of the compound and its ability to reduce metal ions, a key aspect of antioxidant behavior. researchgate.net

Predictive Modeling for Pharmacological Effects (e.g., ADMET, TOPKAT Analysis for In Silico Screening)

In silico screening is a cost-effective preliminary step in drug discovery to predict the pharmacological profile of a compound. nih.gov This involves using computational models to estimate a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as specific toxicological endpoints.

ADMET Analysis ADMET prediction tools, such as SwissADME, use the chemical structure of a compound to calculate various physicochemical and pharmacokinetic parameters. pensoft.net These predictions help to identify potential liabilities that could cause a drug candidate to fail in later stages of development. researchgate.net For this compound, a predictive ADMET analysis would assess properties like its solubility, membrane permeability, and potential for metabolism by key enzyme systems.

Table 2: Representative Predicted ADMET Properties for this compound
ADMET PropertyParameterPredicted Value/ClassificationImplication
AbsorptionHuman Intestinal Absorption (HIA)HighThe compound is likely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityLow to ModerateSuggests moderate ability to cross the intestinal epithelial barrier.
DistributionBlood-Brain Barrier (BBB) PermeabilityNoThe compound is unlikely to cross into the central nervous system.
Plasma Protein Binding (PPB)HighIndicates a significant fraction of the compound may be bound to proteins in the blood, affecting its free concentration.
MetabolismCYP450 Inhibition (e.g., CYP2D6)InhibitorPotential for drug-drug interactions by inhibiting a key metabolic enzyme.
ExcretionRenal ClearancePredicted to be lowSuggests excretion may primarily occur through other routes, such as metabolism.

TOPKAT Analysis TOPKAT (TOxicity Prediction by Komputer Assisted Technology) is a software system that evaluates the toxic potential of chemicals. researchgate.net It uses quantitative structure-toxicity relationship (QSTR) models to predict various toxicity endpoints, such as carcinogenicity, mutagenicity (Ames test), and developmental toxicity. researchgate.net These models are built from experimental data on a large database of chemicals. A TOPKAT analysis for this compound would compare its structural features to those of known toxicants to estimate its probability of being harmful in different rodent models. researchgate.net

Table 3: Example of a TOPKAT Predictive Output for Carcinogenicity
Rodent ModelPredicted OutcomeProbabilityBasis of Prediction
Male Rat (NTP)Non-carcinogen0.85The prediction is based on structural similarities to compounds in the database with known non-carcinogenic outcomes.
Female Rat (NTP)Non-carcinogen0.82Similar structural fragments are found predominantly in non-carcinogenic reference molecules.
Male Mouse (NTP)Non-carcinogen0.79The model identifies features associated with a lack of carcinogenic activity in this specific model.
Female Mouse (NTP)Non-carcinogen0.88High confidence prediction based on the absence of structural alerts for carcinogenicity in female mice.

Homology Modeling for Target Protein Structures

To understand how a compound like this compound exerts its biological effects, it is essential to identify and characterize its molecular targets, which are often proteins such as enzymes or receptors. nih.gov When the experimental 3D structure of a target protein has not been determined, homology modeling (or comparative modeling) can be used to generate a reliable 3D model. rjptonline.orgnih.gov

Template Identification: The amino acid sequence of the target protein is used to search a database of experimentally determined structures (like the Protein Data Bank, PDB) to find one or more suitable templates with high sequence identity (typically >30%). rjptonline.org

Sequence Alignment: The target sequence is aligned with the template sequence(s) to match corresponding residues. nih.gov

Model Building: A 3D model of the target protein is constructed based on the alignment with the template's structure. This is often done using software like SWISS-MODEL or Modeller. nih.gov

Model Refinement and Validation: The initial model is refined to resolve any structural inconsistencies and then validated using tools like PROCHECK, which assesses its stereochemical quality (e.g., through a Ramachandran plot). youtube.comresearchgate.net A good quality model will have a high percentage of its amino acid residues in the most favored regions of the plot. youtube.com

Once a validated 3D model of the target protein is obtained, it can be used for further in silico studies, such as molecular docking, to investigate how this compound binds to it.

Table 4: General Workflow for Homology Modeling of a Potential Protein Target
StepDescriptionCommon Tools/Servers
1. Template SearchSearching the Protein Data Bank (PDB) for proteins with known structures that have a similar sequence to the target protein.BLAST, HHpred
2. Target-Template AlignmentAligning the amino acid sequence of the target with the chosen template to identify conserved and variable regions.ClustalW, Multialign
3. Model GenerationBuilding the 3D coordinates of the target protein's backbone and side chains based on the template's structure.SWISS-MODEL, Modeller, Geno3D
4. Model ValidationAssessing the quality of the generated 3D model based on stereochemical parameters, geometry, and energy.PROCHECK (Ramachandran Plot), ERRAT, Verify3D

Analytical Methodologies for Research Applications

Chromatographic Techniques for Detection, Quantification, and Purification

Chromatography is essential for separating 1-(2,4,6-Trihydroxyphenyl)pentan-1-one from other components in a mixture. The choice of technique depends on the analytical goal, whether it is quantification, purification, or preliminary identification.

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely used method for the quantification and purification of phenolic compounds such as this compound. The separation is typically achieved using a reversed-phase column where the polar trihydroxyphenyl moiety results in strong retention in aqueous mobile phases.

The method's principle involves injecting the sample into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. Due to its chemical properties, this compound interacts with the stationary phase, and its retention time—the time it takes to travel through the column—is characteristic under specific conditions. A UV detector measures the absorbance of the eluate at a specific wavelength, which for phenolic compounds is typically in the range of 210-280 nm. ekb.eg The resulting peak in the chromatogram can be used for identification (by comparing its retention time to a known standard) and quantification (by relating the peak area to a calibration curve). For phloroglucinol (B13840) and its derivatives, C18 or cyano (CN) columns are effective. ijrpns.comeuropeanreview.org

Below are typical parameters for an HPLC-UV method suitable for analyzing this compound.

ParameterTypical Value/Condition
Stationary Phase (Column)Reversed-Phase C18 or CN, 250 mm x 4.6 mm, 5 µm
Mobile PhaseIsocratic or gradient elution with Methanol (B129727)/Water or Acetonitrile/Water, often with an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) ijrpns.comeuropeanreview.org
Flow Rate1.0 - 1.5 mL/min ijrpns.com
Detection Wavelength (λ)~220 nm or ~270 nm
Injection Volume10 - 20 µL ijrpns.com
Column TemperatureAmbient or controlled (e.g., 25-30 °C)

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the low volatility of this compound, which contains multiple polar hydroxyl groups, a derivatization step is typically required prior to analysis. mdpi.com This process, commonly silylation, replaces the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) groups, increasing the compound's volatility and thermal stability. mdpi.com

In GC-MS, the derivatized sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint for identification.

ParameterTypical Value/Condition
Derivatization AgentN,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with TMCS
ColumnCapillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Carrier GasHelium at a constant flow rate
Injector Temperature250 - 280 °C
Oven Temperature ProgramInitial temp ~100 °C, ramped to ~300 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole

Liquid Chromatography-High Resolution Mass Spectrometry combines the separation power of HPLC with the high sensitivity and specificity of high-resolution mass analysis. This technique is particularly valuable for detecting and quantifying low levels of the compound in complex biological or environmental samples and for confirming its elemental composition.

The compound is first separated on an LC system, similar to HPLC-UV. The eluent is then directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates gas-phase ions of the analyte (e.g., [M-H]⁻ in negative mode or [M+H]⁺ in positive mode). These ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, which measures their m/z with very high accuracy. This allows for the determination of the compound's elemental formula. Tandem mass spectrometry (MS/MS) can be performed to fragment a selected precursor ion and analyze its product ions, providing further structural confirmation. Acylphloroglucinols are known to produce characteristic product ions, for example at m/z 177.02 in positive mode. nih.govacs.org

ParameterTypical Value/Condition
LC SystemUPLC (Ultra-Performance Liquid Chromatography) for high resolution and speed
ColumnReversed-Phase C18 (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of Acetonitrile/Water with 0.1% Formic Acid europeanreview.org
Ionization SourceElectrospray Ionization (ESI), positive or negative mode
Mass AnalyzerQuadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan ModeFull scan for identification; Tandem MS (MS/MS) for structural confirmation
Precursor Ion (Negative Mode)m/z 209.08 [M-H]⁻

Spectroscopic Methods for Structural Elucidation in Research

Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of this compound, providing detailed information about its atomic composition and connectivity.

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It is based on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the protons on the pentanoyl chain, and the hydroxyl protons. The two aromatic protons are chemically equivalent and should appear as a singlet. The protons on the aliphatic chain will show characteristic splitting patterns (triplets and multiplets) due to coupling with adjacent protons.

¹³C-NMR provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to show a signal for the carbonyl carbon at a very low field (downfield), distinct signals for the aromatic carbons (with those bonded to hydroxyl groups appearing at lower field than the others), and signals for the five carbons of the pentanoyl chain in the upfield region.

The following tables summarize the predicted chemical shifts (δ) for this compound.

Predicted ¹H-NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ar-H (2 protons on phenyl ring)~5.8 - 6.0s (singlet)2H
-CH₂- (adjacent to C=O)~2.9 - 3.1t (triplet)2H
-CH₂- (middle of chain)~1.5 - 1.7m (multiplet)2H
-CH₂- (adjacent to CH₃)~1.3 - 1.5m (multiplet)2H
-CH₃ (terminal methyl)~0.9 - 1.0t (triplet)3H
Ar-OH (hydroxyl protons)Variable, broads (singlet)3H
Predicted ¹³C-NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (ketone)~205 - 208
Ar-C-OH (C2, C4, C6)~163 - 166
Ar-C-H (C3, C5)~94 - 96
Ar-C-C=O (C1)~104 - 106
-CH₂- (adjacent to C=O)~45 - 47
-CH₂- (middle of chain)~26 - 28
-CH₂- (adjacent to CH₃)~22 - 24
-CH₃ (terminal methyl)~13 - 15

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₁H₁₄O₄, giving it a molecular weight of approximately 210.23 g/mol . lookchem.com

In ESI-MS, the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 211.09 or the deprotonated molecule [M-H]⁻ at m/z 209.08. High-resolution mass spectrometry can confirm the exact mass to within a few parts per million, validating the elemental formula.

Under fragmentation conditions (e.g., in EI-MS or MS/MS), the molecule will break apart in predictable ways. Key fragmentation pathways for acylphloroglucinols include cleavage of the bond between the carbonyl group and the aromatic ring, and cleavage at various points along the alkyl chain. Alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) is common, leading to the loss of a propyl radical (C₃H₇•) to form an ion at m/z 167, or the formation of a butylcarbonyl cation (C₄H₉CO⁺) at m/z 85. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage, resulting in the loss of butene (C₄H₈) and formation of an ion at m/z 154.

Key Mass Spectrometry Data
m/z Value (Proposed)IonProposed Fragment Structure / Origin
210[M]⁺Molecular Ion (in EI-MS)
211[M+H]⁺Protonated Molecule (in ESI-MS)
209[M-H]⁻Deprotonated Molecule (in ESI-MS)
167[M - C₃H₇]⁺Alpha-cleavage with loss of propyl radical
154[M - C₄H₈]⁺Product of McLafferty rearrangement
153[C₇H₅O₄]⁺Fragment from cleavage of the C-C bond between the carbonyl and the alpha-carbon
85[C₅H₉O]⁺Pentanoyl cation from cleavage of the bond between the carbonyl and the ring

This compound: Charting the Course for Future Research

The chemical compound this compound, a member of the acylphloroglucinol class, stands at a promising frontier of scientific inquiry. These phenolic compounds, characterized by a phloroglucinol core with an acyl side chain, are known for a wide spectrum of biological activities. As research progresses, the focus shifts from initial discovery to a more nuanced understanding and application. This article outlines the key future directions and emerging research avenues dedicated to unlocking the full potential of this compound and its analogues, focusing on synthetic innovation, mechanistic insights, rational drug design, and advanced production strategies.

Q & A

Q. What is the optimized synthetic route for 1-(2,4,6-Trihydroxyphenyl)pentan-1-one, and how can reaction yield be improved?

The compound is synthesized via Friedel-Crafts acylation, as demonstrated by the reaction of pentanoyl chloride with phloroglucinol (1,3,5-trihydroxybenzene). Critical parameters include:

  • Catalyst choice : Lewis acids like AlCl₃ or FeCl₃ are typically used, but their stoichiometry and purity significantly impact yield.
  • Temperature control : Reactions conducted at 0–5°C reduce side reactions (e.g., over-acylation).
  • Purification : Column chromatography with silica gel and methanol/dichloromethane eluents is essential due to the compound’s polarity. Reported yields are low (12.5%), suggesting optimization via microwave-assisted synthesis or alternative acylating agents .

Q. How is the structure of this compound validated spectroscopically?

Structural confirmation relies on ¹H-NMR and ¹³C-NMR :

  • ¹H-NMR (500 MHz, MeOH-d₄) : δ 5.80 (s, 2H, aromatic protons), 3.03 (t, J = 7.46 Hz, 2H, CH₂ adjacent to ketone), 0.94 (t, 3H, terminal CH₃).
  • ¹³C-NMR : Peaks at 206.2 ppm (ketone C=O) and 164.4–164.5 ppm (aromatic C-O). Mass spectrometry (DIP: m/z 210.10) further confirms the molecular ion .

Q. What are the solubility properties and recommended storage conditions for this compound?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, methanol) due to phenolic hydroxyl groups; insoluble in water .
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the trihydroxyphenyl moiety. Desiccate to avoid hygroscopic degradation .

Advanced Research Questions

Q. What mechanistic insights support the role of this compound as a lipoxygenase (LOX) inhibitor?

Computational docking studies suggest the compound binds to LOX’s active site via:

  • Hydrogen bonding between hydroxyl groups and catalytic Fe²⁺.
  • Hydrophobic interactions of the pentanoyl chain with nonpolar residues. Experimental validation involves LOX inhibition assays (spectrophotometric monitoring of linoleic acid oxidation at 234 nm) and molecular dynamics simulations to assess binding stability .

Q. How does acyl chain length influence bioactivity in aromatic hydroxyketones?

Structure-activity relationship (SAR) studies compare derivatives with varying acyl chains (C4–C32):

  • Shorter chains (e.g., C5 in the target compound) enhance solubility and enzyme accessibility.
  • Longer chains (e.g., C30) increase lipophilicity, improving membrane permeability but reducing aqueous stability. Biological assays (e.g., antioxidant DPPH radical scavenging) and logP calculations are used to optimize chain length for specific targets .

Q. What strategies resolve contradictions in reported biological activity data for dihydrochalcone derivatives?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) arise from:

  • Assay conditions : pH, solvent (DMSO vs. ethanol), and redox-active metal ions (Fe²⁺/Cu⁺) alter reactivity.
  • Cellular vs. acellular systems : Membrane transporters (e.g., GLUT1) modulate intracellular concentrations. Standardized protocols (e.g., ISO 10993-5 for cytotoxicity) and LC-MS quantification of cellular uptake are critical for reproducibility .

Q. How can computational modeling predict the compound’s interaction with non-enzymatic targets (e.g., DNA or membranes)?

  • Density Functional Theory (DFT) : Models electron distribution in the trihydroxyphenyl ring to predict redox potential.
  • Molecular Dynamics (MD) : Simulates lipid bilayer penetration using force fields like CHARMM36.
  • QSAR : Correlates substituent effects (e.g., methoxy vs. hydroxyl groups) with membrane permeability .

Methodological Notes

  • Synthetic Challenges : Low yields in Friedel-Crafts acylation necessitate microwave-assisted or flow chemistry approaches .
  • Spectroscopic Pitfalls : Aromatic proton signals in NMR may split under acidic conditions; use deuterated methanol to stabilize hydroxyl groups .
  • Biological Assays : Pre-treat cells with glucose-free media to avoid interference from glucose transporters when studying SGLT/GLUT inhibition .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4,6-Trihydroxyphenyl)pentan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,4,6-Trihydroxyphenyl)pentan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.